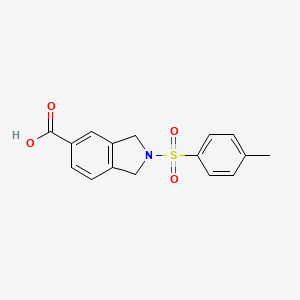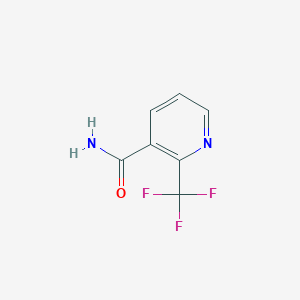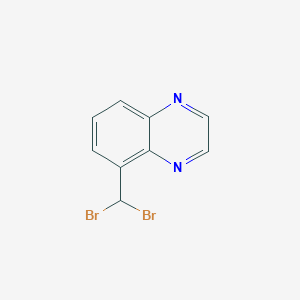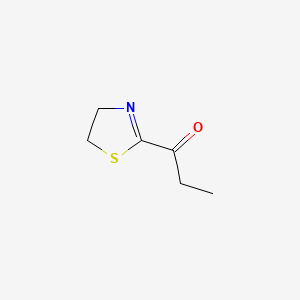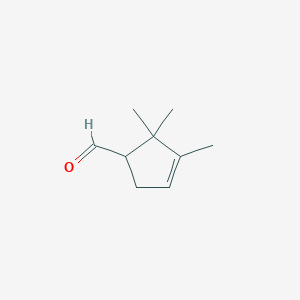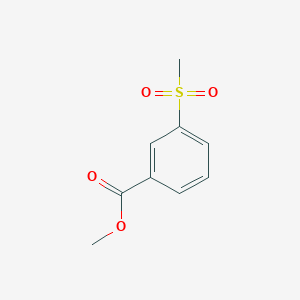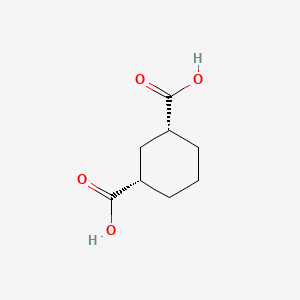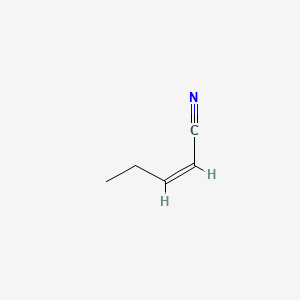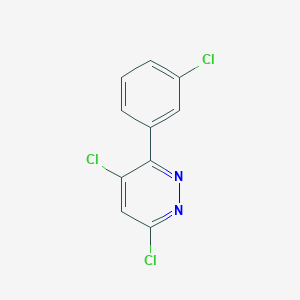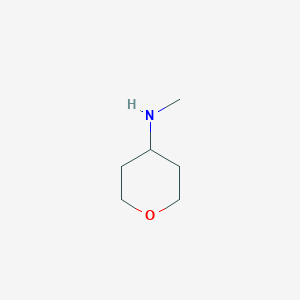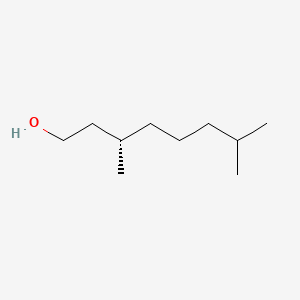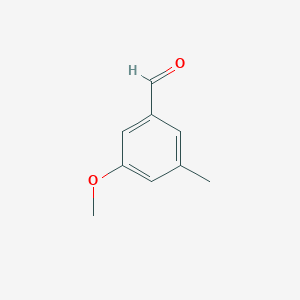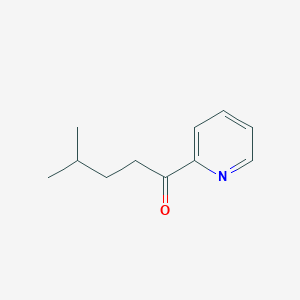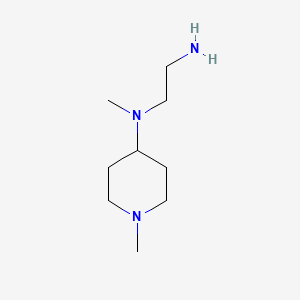
N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Packing and Molecular Interactions
The crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is significantly influenced by C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions contribute to the formation of linear chains and layered structures in the crystal packing, highlighting the importance of the relative disposition of pyridine and imine groups in these molecular structures (Lai, Mohr, & Tiekink, 2006).
Nitric Oxide Reactivity in Cu(II) Complexes
Cu(II) complexes with tetra- and pentadentate ligands exhibit specific nitric oxide reactivity patterns. The structural framework of these complexes significantly influences the mechanism of Cu(II) center reduction by nitric oxide. This study provides insights into the pivotal role of the ligand's structural flexibility in determining the pathway of interaction with nitric oxide (Kumar, Kalita, & Mondal, 2013).
DNA Binding and Cleavage Activity
Acyclic mono and binuclear Cu(II) complexes exhibit notable DNA binding and cleavage activities. The binding propensity of these complexes indicates an intercalative mode, with the cleavage of supercoiled DNA involving the formation of reactive oxygen species. This research underscores the potential of these complexes in studying DNA interactions and their applications in medicinal chemistry (Sundaravadivel, Muthusamy, & Varghese, 2013).
Thermal Expansion and Supramolecular Structures
The thermal expansion of certain molecular structures, such as N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine, is anisotropic and negative in one direction. This characteristic, coupled with the formation of weak hydrogen bonds resembling a trellis, is crucial in understanding the thermal behavior and stability of these compounds (Zerrouki et al., 2016).
Propriétés
IUPAC Name |
N'-methyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-6-3-9(4-7-11)12(2)8-5-10/h9H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWIQUHNQMPHKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
